molecular formula C10H12N2OS2 B11074639 Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-

Cat. No.: B11074639
M. Wt: 240.3 g/mol
InChI Key: WUUHLKHOHMBRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- is a complex organic compound that features a unique combination of functional groups, including an imidazoline ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- typically involves the reaction of aldehydes with ethylenediamine in the presence of oxidizing agents such as hydrogen peroxide or iodine . The reaction conditions are often mild and environmentally friendly, ensuring high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- undergoes various types of chemical reactions, including:

    Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, iodine, and various reducing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include imidazole derivatives, amines, and substituted thienyl compounds. These products have significant applications in various fields of research.

Scientific Research Applications

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to bind to imidazoline receptors, which are involved in various physiological processes such as cardiovascular regulation and insulin secretion . The compound’s unique structure allows it to modulate these pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Thiazoline: A heterocyclic compound containing both sulfur and nitrogen atoms.

    Oxazoline: A five-membered ring containing oxygen and nitrogen atoms.

Uniqueness

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]- is unique due to its combination of an imidazoline ring and a thienyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H12N2OS2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H12N2OS2/c1-7(13)9-4-8(5-14-9)6-15-10-11-2-3-12-10/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

WUUHLKHOHMBRMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)CSC2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.